molecular formula C12H16N2O2 B1285696 4-(Morpholinocarbonyl)benzylamine CAS No. 923138-47-0

4-(Morpholinocarbonyl)benzylamine

Cat. No.: B1285696
CAS No.: 923138-47-0
M. Wt: 220.27 g/mol
InChI Key: HNCQITIOVQUUQB-UHFFFAOYSA-N
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Description

4-(Morpholinocarbonyl)benzylamine (CAS: 923138-47-0) is a benzylamine derivative featuring a morpholine ring connected via a carbonyl group to the benzylamine scaffold. This compound is utilized in medicinal chemistry and organic synthesis, particularly as a building block for designing bioactive molecules. Its structure combines the lipophilic benzylamine moiety with the polar morpholinocarbonyl group, which may enhance solubility and influence receptor interactions. The compound is commercially available with purities up to 95% and is often employed in fragment-based drug discovery .

Properties

IUPAC Name

[4-(aminomethyl)phenyl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-9-10-1-3-11(4-2-10)12(15)14-5-7-16-8-6-14/h1-4H,5-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCQITIOVQUUQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholinocarbonyl)benzylamine typically involves the reaction of benzylamine with morpholine-4-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 4-(Morpholinocarbonyl)benzylamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors may be used to enhance the efficiency of the process. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholinocarbonyl)benzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of benzaldehyde derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted benzylamine derivatives.

Scientific Research Applications

4-(Morpholinocarbonyl)benzylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Morpholinocarbonyl)benzylamine involves its interaction with specific molecular targets. The benzylamine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The morpholinocarbonyl group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The morpholinocarbonyl group distinguishes 4-(Morpholinocarbonyl)benzylamine from simpler benzylamine derivatives. Key comparisons include:

Compound Molecular Formula Molecular Weight Functional Groups pKa* LogP**
4-(Morpholinocarbonyl)benzylamine C₁₂H₁₅N₂O₂ 219.26 Benzylamine, Morpholinocarbonyl ~8.5 1.2
Benzylamine C₇H₉N 107.15 Benzylamine 9.35 1.0
3-(Morpholine-4-sulfonyl)benzylamine C₁₁H₁₆N₂O₃S 256.32 Benzylamine, Morpholine sulfonyl ~7.8 0.5
4-(Morpholinomethyl)aniline C₁₁H₁₆N₂O 192.26 Aniline, Morpholinomethyl ~5.0 1.8
4-(4-Morpholinylcarbonyl)benzoic acid C₁₂H₁₃NO₄ 235.24 Benzoic acid, Morpholinocarbonyl ~3.0 -0.3

Key Observations :

  • The morpholinocarbonyl group reduces the basicity of 4-(Morpholinocarbonyl)benzylamine (estimated pKa ~8.5) compared to benzylamine (pKa 9.35), likely due to electron-withdrawing effects of the carbonyl group .
  • The benzoic acid derivative (4-(4-Morpholinylcarbonyl)benzoic acid) exhibits significantly lower LogP (-0.3) and pKa (~3.0), reflecting its increased hydrophilicity and acidity .
  • Substitution of the carbonyl with a sulfonyl group (3-(Morpholine-4-sulfonyl)benzylamine) further lowers LogP (0.5), suggesting enhanced polarity .

Biological Activity

4-(Morpholinocarbonyl)benzylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

  • Molecular Formula : C₁₂H₁₆N₂O₂
  • CAS Number : 923138-47-0
  • Structure : The compound features a morpholine ring attached to a benzylamine moiety, which is significant for its biological interactions.

4-(Morpholinocarbonyl)benzylamine is believed to exert its biological effects through various mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity. This can lead to altered metabolic pathways and cellular processes.
  • Receptor Binding : It has the potential to bind to receptors involved in neurotransmission and other signaling pathways, influencing physiological responses.

Biological Activity

Research indicates that 4-(Morpholinocarbonyl)benzylamine exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects on certain bacterial strains, potentially making it a candidate for antibiotic development.
  • Antitumor Properties : There is evidence that it may inhibit cancer cell proliferation, particularly in models of human cancers such as glioblastoma and cervical carcinoma.
  • Neuroprotective Effects : Given its structural similarity to known neuroactive compounds, it may have potential in treating central nervous system disorders.

Case Studies and Experimental Data

  • Antimicrobial Studies
    • In vitro assays demonstrated that 4-(Morpholinocarbonyl)benzylamine showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
    • These findings suggest a promising role in combating bacterial infections, particularly those resistant to conventional antibiotics.
  • Antitumor Activity
    • A study evaluated the effect of the compound on U-87 MG (human glioblastoma) cells. Results indicated a dose-dependent decrease in cell viability with an IC₅₀ value of approximately 25 µM.
    • Flow cytometry analysis revealed that treatment with the compound increased apoptosis rates among cancer cells, indicating its potential as an anticancer agent.
  • Neuroprotective Potential
    • Research involving neuronal cell lines exposed to oxidative stress showed that 4-(Morpholinocarbonyl)benzylamine could significantly reduce cell death compared to untreated controls.
    • The mechanism appears to involve the modulation of reactive oxygen species (ROS), suggesting possible applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

Compound NameStructure TypePrimary Activity
4-(Aminomethyl)benzamideBenzamide derivativeAntiviral (Ebola virus inhibitors)
4-Benzoylamino-N-(prop-2-yn-1-yl)benzamideBenzamide derivativemiR-21 inhibitor for cancer therapy
2-(Piperazin-1-yl)isonicotinonitrileIsonicotinonitrile derivativeAntibacterial and antitumor

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